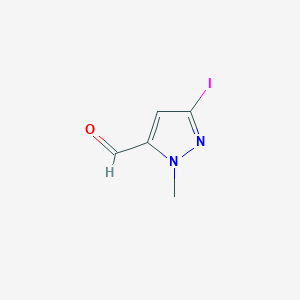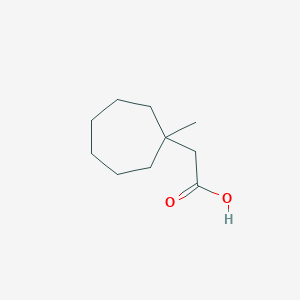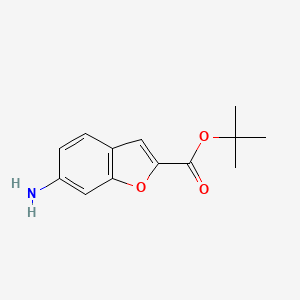
4,4,5,5-Tetramethyl-2-(3-(methylthio)prop-1-en-2-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or crystallization .
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions often use this compound as a reagent.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the reagents used.
科学研究应用
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various metal catalysts. This property makes it an effective reagent in catalytic cycles, particularly in cross-coupling reactions. The boronic ester group interacts with the metal catalyst, facilitating the transfer of functional groups and the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane
- 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of sulfur-containing compounds and in applications where specific functional group transformations are required .
属性
分子式 |
C10H19BO2S |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3-methylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2S/c1-8(7-14-6)11-12-9(2,3)10(4,5)13-11/h1,7H2,2-6H3 |
InChI 键 |
UVOPELFJYYNEFP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




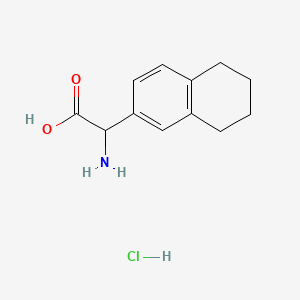
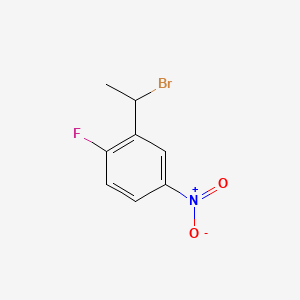
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

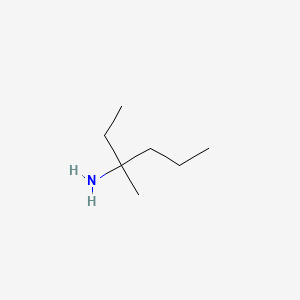
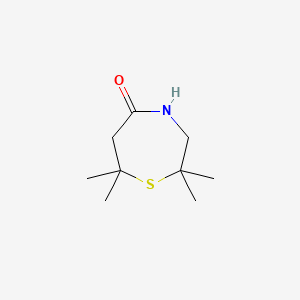
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
